Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate
Description
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate (CAS: 1632286-19-1) is a bicyclic compound featuring a fused bicyclo[4.2.0]octane core, with two tert-butyl ester groups at the 2,5-positions. Its molecular formula is C₁₆H₂₈N₂O₄, with a molecular weight of 312.4045 g/mol . The tert-butyl groups confer steric bulk, enhancing solubility in organic solvents and stability during synthetic procedures. This compound is primarily utilized in research settings, particularly in the development of chiral ligands and pharmaceutical intermediates.
Properties
Molecular Formula |
C16H28N2O4 |
|---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
ditert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-10-18(12-8-7-11(12)17)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12+ |
InChI Key |
NOJMPXVRVLVZAC-TXEJJXNPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H]2[C@H]1CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2C1CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the bicyclic diazabicyclo[4.2.0]octane core followed by introduction of tert-butyl ester protecting groups at the 2 and 5 positions. The key synthetic approach is the reaction of a suitable bicyclic diamine precursor with tert-butyl chloroformate under controlled conditions.
Common Synthetic Route
- Starting Materials: A bicyclic amine precursor, often a cis-2,5-diaminocyclohexane derivative.
- Reagents: tert-Butyl chloroformate (Boc2O) as the protecting agent, a base such as triethylamine or sodium bicarbonate.
- Solvent: Dichloromethane or tetrahydrofuran (THF) is commonly used.
- Reaction Conditions: The reaction is performed under an inert atmosphere (nitrogen or argon) to avoid moisture and oxygen interference. Temperature is generally maintained at 0 °C to room temperature to control reaction rate and selectivity.
- Mechanism: The nucleophilic amine groups attack the electrophilic carbonyl carbon of tert-butyl chloroformate, leading to carbamate (Boc) protection and formation of the ditert-butyl ester groups at the nitrogen sites.
Photochemical and Thermal Cycloaddition Routes
Alternative synthetic methods include photochemical or thermal [2+2] cycloaddition reactions starting from N,N-bis-(tert-butoxycarbonyl)-diaminocyclohexane derivatives. These methods facilitate the formation of the bicyclic ring system with high stereochemical control.
- Photochemical Cycloaddition: UV irradiation induces cyclization forming the bicyclic framework.
- Thermal Cycloaddition: Heating induces ring closure with retention of stereochemistry.
Stereochemical Control
Stereochemical integrity of the cis-2,5-diazabicyclo[4.2.0]octane core is crucial for biological activity and is maintained by:
- Using chiral auxiliaries or asymmetric catalysis during precursor synthesis.
- Enzymatic or chemical monohydrolysis of dicarboxylate precursors to yield enantiomerically pure intermediates.
- Characterization of stereochemistry by ^1H and ^13C NMR spectroscopy and chiral HPLC analysis.
Characterization of Intermediates and Final Product
| Technique | Purpose | Key Observations |
|---|---|---|
| [^1H NMR Spectroscopy](pplx://action/followup) | Confirm stereochemistry and proton environment | Signals at δ 4.75–4.81 ppm (dioxolane derivatives), singlets for tert-butyl groups at δ ~1.4 ppm |
| [^13C NMR Spectroscopy](pplx://action/followup) | Carbon framework confirmation | Resonances consistent with bicyclic and ester carbons |
| High-Resolution Mass Spectrometry (HRMS) | Verify molecular mass | Molecular ion peak at m/z = 312.41 g/mol |
| Chiral HPLC | Enantiomeric purity assessment | Diastereomeric ratio quantification |
| Infrared Spectroscopy (IR) | Confirm functional groups (carbamate esters) | Strong C=O stretch at ~1700 cm^-1 |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Boc Protection of Bicyclic Amine | cis-2,5-Diaminocyclohexane derivative | tert-Butyl chloroformate, base | Inert atmosphere, DCM, 0 °C to RT | Straightforward, high yield | Requires moisture-free setup |
| Photochemical [2+2] Cycloaddition | N,N-bis-(tert-butoxycarbonyl)-diaminocyclohexane | UV light, solvent (e.g., MeCN) | Irradiation at controlled temp | High stereocontrol, mild conditions | Requires specialized equipment |
| Thermal [2+2] Cycloaddition | Same as photochemical | Heat | Elevated temperature | No photochemical equipment needed | Possible side reactions |
Research Data and Analysis
- Photochemical synthesis routes yield the bicyclic compound with retention of cis stereochemistry, confirmed by NMR and HRMS data.
- Boc protection steps proceed with high selectivity and purity (>97%), suitable for subsequent applications.
- Stereochemical purity is critical and routinely validated by chiral chromatographic techniques.
- Reaction yields typically range from 65% to 85%, depending on scale and purification methods.
Chemical Reactions Analysis
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as its role as a modulator of biological pathways, is ongoing.
Mechanism of Action
The mechanism of action of ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This modulation can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Bicyclic Frameworks
Target Compound :
- Bicyclo system : [4.2.0]octane (8-membered ring with fused cyclobutane and cyclopropane).
- Substituents : Two tert-butyl ester groups.
Analogues :
tert-Butyl(1S,7S)-5-(4-Methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate ():
- Bicyclo system : [5.1.0]octane (8-membered ring with fused cyclopropane).
- Substituents : 4-Methoxybenzyl, phenyl, and ketone groups.
- Key Features : The fused cyclopropane introduces ring strain, while the methoxybenzyl group enhances π-π interactions.
Monoacid cis-1 and Coupling Products (cis-2, cis-3) (): Core Structure: Pyrrolidine (non-bicyclic). Substituents: Phenylalaninol-derived groups. Key Features: Diastereomer formation (up to 80% yield), with separation challenges depending on stereochemistry .
cis-N-Benzylpyrrolidine-2,5-dicarboxylic Acid (): Core Structure: Pyrrolidine (non-bicyclic). Substituents: Benzyl and carboxylic acid groups. Key Features: Synthesized via hydrolysis of diethyl esters under acidic conditions, lacking bicyclic rigidity .
Physicochemical and Functional Properties
Thermal Stability :
- The target compound’s tert-butyl esters likely improve thermal stability, akin to cross-linked polymers using ditert-butyl peroxide ().
- Analogues with phenyl or benzyl groups () may exhibit lower thermal stability due to aromatic substituents .
Stereochemical Outcomes :
- The bicyclo[4.2.0] system in the target compound may enforce conformational rigidity, reducing diastereomer complexity compared to pyrrolidine-based cis-2/cis-3 ().
- Cyclopropane-fused [5.1.0]octane analogues () show predictable regioselectivity but require templating agents for synthesis .
Solubility and Reactivity :
Biological Activity
Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate (CAS: 2816820-25-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and antimicrobial properties. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : rel-di-tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate
- Molecular Formula : C16H28N2O4
- Molecular Weight : 312.41 g/mol
- Purity : 97% .
The structure of this compound features a bicyclic framework that is characteristic of many biologically active compounds.
1. GLP-1 Receptor Modulation
Recent studies have identified certain derivatives of 2,5-diazabicyclo[4.2.0]octanes as modulators of the GLP-1 receptor. These compounds are being explored for their potential therapeutic effects in treating cardiovascular diseases and metabolic disorders such as diabetes mellitus .
Key Findings :
- The modulation of GLP-1 receptors can lead to enhanced insulin secretion and reduced blood glucose levels.
- Specific analogs demonstrate varying degrees of efficacy in receptor binding and activation.
2. Antimicrobial Properties
Research has indicated that compounds based on the diazabicyclo framework exhibit significant antimicrobial activity. A study focusing on tetracationic compounds derived from diazabicyclo structures showed promising results against various bacterial strains .
Case Study :
- A series of tests were conducted to evaluate the effectiveness of ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated a notable reduction in bacterial growth at specific concentrations.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| GLP-1 Receptor Modulation | Enhances insulin secretion; potential for diabetes treatment | |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
Mechanistic Insights
The biological activity of ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane derivatives can be attributed to their ability to interact with specific biological targets:
Q & A
Basic Question: What are the standard synthetic routes for preparing ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via photochemical or thermal [2+2] cycloaddition strategies. For example, photochemical oxidation of N,N-bis-(tert-butoxycarbonyl)-diaminocyclohexane derivatives can yield the bicyclic structure. Key intermediates are characterized using 1H/13C NMR to confirm stereochemistry and high-resolution mass spectrometry (HRMS) to verify molecular mass. For instance, in photochemical reactions, δ 9.13 ppm (singlet for =CH) and aromatic proton resonances (δ 7.28–7.75 ppm) in 1H NMR are critical for structural validation .
Basic Question: How is the stereochemical integrity of the cis-2,5-diazabicyclo[4.2.0]octane core ensured during synthesis?
Methodological Answer:
Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis . For example, enzymatic or chemical monohydrolysis of dicarboxylate precursors (e.g., diethyl cis-1-[(S)-1-phenylethyl]pyrrolidine-2,5-dicarboxylate) can yield enantiomerically pure intermediates. Diastereomeric ratios are quantified via 1H-NMR integration (e.g., splitting patterns at δ 4.75–4.81 ppm for dioxolane derivatives) and confirmed by chiral HPLC .
Advanced Question: How can researchers resolve challenges in separating diastereomers during the synthesis of functionalized derivatives?
Methodological Answer:
Diastereomer separation efficiency depends on substituent polarity and chromatographic conditions. For example, flash chromatography on silica gel effectively separates diastereomers with large polarity differences (e.g., cis-2 derivatives in 80% yield), while mixtures with minor polarity variations (e.g., cis-3 derivatives) require preparative HPLC with chiral columns . Solvent systems like hexane/ethyl acetate (gradient elution) optimize resolution .
Advanced Question: What experimental strategies mitigate photodegradation or unwanted reactivity during photochemical synthesis?
Methodological Answer:
Photostability is assessed via UV-Vis spectroscopy and controlled using wavelength-specific filters (e.g., 300–400 nm for selective excitation). To minimize side reactions, reactions are conducted under inert atmospheres (N2/Ar) with quenchers like triethylamine to scavenge radicals. Post-reaction, products are stabilized by storing in amber vials at –20°C .
Basic Question: Which spectroscopic techniques are most reliable for confirming the bicyclo[4.2.0]octane scaffold?
Methodological Answer:
1H-NMR is critical for identifying bridgehead protons (e.g., δ 6.96 ppm for -CH in the bicyclic core) and tert-butyl groups (δ 1.23–1.31 ppm). 13C-NMR confirms carbonyl carbons (δ 168–170 ppm for dicarboxylates). X-ray crystallography provides definitive proof of the bicyclic geometry, while HRMS validates the molecular formula (e.g., [M+Na]+ = 489.20) .
Advanced Question: How can computational methods aid in predicting the compound’s reactivity in peptidomimetic applications?
Methodological Answer:
Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in coupling reactions (e.g., with phenylalaninol). Molecular docking simulates interactions with biological targets (e.g., proteases), guiding functionalization of the bicyclic core. Solvent effects are modeled using COSMO-RS to optimize reaction conditions for aqueous or non-polar media .
Advanced Question: What analytical approaches reconcile contradictions in reaction yields reported across studies?
Methodological Answer:
Yield discrepancies often arise from subtle variations in catalyst loading , solvent purity , or reaction scale . Systematic Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry). For example, DCC-mediated couplings require strict anhydrous conditions (<50 ppm H2O) to achieve >75% yields. Reproducibility is confirmed via control experiments and in-situ FTIR monitoring of intermediate formation .
Basic Question: What safety protocols are recommended for handling tert-butyl protecting groups during synthesis?
Methodological Answer:
Tert-butyl groups release volatile isobutylene upon acidolysis. Reactions should be conducted in fume hoods with acid traps (e.g., NaOH scrubbers). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste is neutralized with bicarbonate solutions before disposal. Safety data for related compounds (e.g., dibutyl phthalate) highlight the need for minimized inhalation exposure .
Advanced Question: How does the bicyclo[4.2.0]octane scaffold influence conformational rigidity in drug design?
Methodological Answer:
The bicyclic structure enforces planar chirality and restricts bond rotation, enhancing target binding affinity. NOESY NMR and X-ray crystallography reveal intramolecular H-bonding (e.g., between NH and carbonyl groups), stabilizing bioactive conformations. Comparative studies with flexible analogs (e.g., pyrrolidines) show improved pharmacokinetic profiles due to reduced metabolic degradation .
Advanced Question: What strategies optimize the compound’s solubility for biological assays without compromising stability?
Methodological Answer:
Hansen solubility parameters guide solvent selection (e.g., DMSO for polar moieties, THF for lipophilic tert-butyl groups). Lyophilization with cryoprotectants (e.g., trehalose) enhances aqueous solubility. For in vitro assays, PEGylation or prodrug strategies (e.g., ester hydrolysis) improve bioavailability while maintaining structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
